molecular formula C13H19N3O2 B011876 Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate CAS No. 100451-18-1

Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B011876
CAS No.: 100451-18-1
M. Wt: 249.31 g/mol
InChI Key: JWLGHFDFQXJOGI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a pyrimidine core, a privileged scaffold in drug discovery, substituted with a piperidine ring and an ethyl ester functional group. The structural motif of a piperidine attached to a pyrimidine carboxylate is commonly investigated for its potential to interact with various biological targets, particularly enzymes and receptors . Research Applications and Value: Medicinal Chemistry & Drug Discovery: This compound serves as a versatile intermediate or precursor in the synthesis of more complex molecules. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides, while the pyrimidine core can be further functionalized. This makes it a valuable building block for constructing targeted libraries, such as N-(piperidin-3-yl)pyrimidine-5-carboxamides, which have been explored as potential renin inhibitors for hypertension treatment . Kinase Inhibition & Signal Transduction: Structurally related 2,4-pyrimidinediamine compounds are known to inhibit kinases like Syk, which plays a critical role in immunoreceptor signaling . Pyrimidine-based cores are also being actively researched as degraders of Interleukin-1 receptor-associated kinase 3 (IRAK-3), presenting a therapeutic strategy for oncology and inflammatory diseases . Oncology Research: Pyrimidine derivatives are frequently explored for their anticancer properties. They can be designed to inhibit key enzymes or signal transduction pathways that drive cell proliferation in various cancers . The flexibility of the pyrimidine-piperidine scaffold allows researchers to optimize compounds for potency and selectivity against specific cancer targets. Handling and Safety: For research use only. Not intended for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling. This product is intended for use by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-12(17)11-9-14-13(15-10(11)2)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLGHFDFQXJOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate typically involves the reaction of piperidine with a pyrimidine derivative under specific conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential neuroprotective and anti-neuroinflammatory properties . In medicine, it may be explored for its antiviral, anticancer, antioxidant, and antimicrobial activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrimidine scaffold allows diverse substitutions that influence physicochemical and biological properties. Key analogs include:

Compound Substituents Key Differences Impact on Properties
Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate Cl at position 4, piperidine at position 2 Chlorine (electron-withdrawing) vs. methyl (electron-donating) Lower lipophilicity (Cl vs. CH₃); altered reactivity in nucleophilic substitutions
Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate OH at position 4, piperidine at position 2 Hydroxy group introduces hydrogen bonding potential Increased solubility; potential for crystal polymorphism
Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate Aminomethyl-piperidine at position 2 Additional NH₂ group on piperidine Enhanced solubility and target interaction; possible protonation at physiological pH
Ethyl 4-methyl-2-(morpholin-1-yl)pyrimidine-5-carboxylate Morpholine at position 2 Morpholine (oxygen-containing) vs. piperidine Reduced basicity; altered hydrogen bonding and pharmacokinetics
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Cl at position 4, CF₃ at position 2 Trifluoromethyl (strong electron-withdrawing) vs. piperidine Increased metabolic stability; higher logP and membrane permeability

Physicochemical Properties

  • Lipophilicity : The methyl and piperidine groups contribute to moderate logP (~2.5–3.0), compared to trifluoromethyl analogs (logP ~3.5) .
  • Solubility : Piperidine’s basicity improves water solubility at acidic pH, whereas morpholine or hydroxy-substituted analogs may have higher solubility in neutral conditions .

Biological Activity

Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate is an organic compound belonging to the piperidinecarboxylic acid class. Its complex structure, featuring a piperidine ring and a pyrimidine moiety, suggests potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, enzyme inhibition, and potential therapeutic applications.

The compound has a molecular formula of C13_{13}H18_{18}N2_{2}O2_{2} and a molecular weight of approximately 263.3354 g/mol. The structural complexity of this compound allows for interactions with various biological targets, which may lead to diverse pharmacological effects.

The proposed mechanism of action for this compound involves interaction with specific proteins and biochemical pathways:

Target Proteins

Research on related compounds suggests that they may interact with proteins such as ATF4 and NF-kB, influencing cellular stress responses and inflammatory processes.

Biochemical Pathways

The compound may modulate several pathways:

  • Inhibition of Apoptosis : Similar compounds have been shown to inhibit apoptosis in various cell types.
  • Regulation of Inflammatory Responses : By targeting the NF-kB pathway, the compound might reduce inflammation associated with chronic diseases .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

StudyFindings
Sanchez-Sancho et al. (1998)Evaluated piperidine derivatives for their enzyme inhibitory activity; suggested potential in treating metabolic disorders .
Aziz-ur-Rehman et al. (2011)Discussed the pharmacological behavior of piperidine derivatives, highlighting antibacterial action and enzyme inhibition .
MDPI Review (2024)Surveyed pyrimidine-based drugs; noted the importance of structural modifications for enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate and its analogs?

  • Answer: Synthesis typically involves cyclocondensation or alkylation reactions. For example, pyrimidine cores are constructed via Biginelli-like reactions using urea/thiourea, β-keto esters (e.g., ethyl acetoacetate), and aldehydes under acid catalysis (e.g., CeCl₃·7H₂O) . Piperidine substitution is achieved through nucleophilic displacement of chloropyrimidine intermediates with piperidine under reflux in polar aprotic solvents like acetonitrile or THF. Reaction optimization includes temperature control (65–70°C) and base selection (K₂CO₃ or LiOH) to minimize side products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

  • Answer:

  • NMR (¹H/¹³C): Assigns substituent positions and confirms regioselectivity (e.g., piperidin-1-yl at C2 vs. C4). Key signals include methyl protons (δ 2.1–2.7 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
  • X-ray crystallography: Resolves stereochemical ambiguities and validates hydrogen-bonding patterns in solid-state structures .
  • HPLC-MS: Quantifies purity (>95%) and detects trace impurities from incomplete substitution or oxidation .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

  • Answer: Stability studies involve:

  • Thermogravimetric analysis (TGA): Determines decomposition temperatures (>150°C).
  • Light/oxygen sensitivity tests: Storage in inert atmospheres (N₂/Ar) at 2–8°C prevents ester hydrolysis or piperidine ring oxidation .
  • pH-dependent degradation: Hydrolysis of the ethyl ester is monitored in aqueous buffers (pH 1–12) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the introduction of a piperidin-1-yl group at the C2 position influence bioactivity compared to other substituents (e.g., trifluoromethyl, methylthio)?

  • Answer: The piperidin-1-yl group enhances target binding via:

  • Hydrogen-bond donor/acceptor flexibility: Piperidine’s conformational mobility improves interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase) compared to rigid substituents like trifluoromethyl .
  • Basicity modulation: Piperidine’s pKa (~11) facilitates protonation in physiological conditions, enhancing solubility and membrane permeability relative to non-basic groups (e.g., methylthio) .
  • SAR studies show a 3–5× increase in IC₅₀ values for kinase inhibition when piperidine replaces methylthio .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes (e.g., acetylcholinesterase)?

  • Answer:

  • Molecular docking (AutoDock Vina): Simulates ligand-receptor interactions using crystal structures (PDB: 4EY7). Key residues (e.g., Trp286, Glu202) form π-π stacking and salt bridges with the pyrimidine core .
  • Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free-energy perturbation (FEP): Quantifies substituent effects (e.g., methyl vs. piperidine) on binding energy (ΔΔG) .

Q. How can researchers resolve contradictions in biological activity data arising from minor structural modifications (e.g., methyl vs. ethyl esters)?

  • Answer:

  • Meta-analysis of kinetic parameters: Compare kcat/Km ratios across analogs to identify steric/electronic effects. Ethyl esters often show reduced activity due to increased steric hindrance in active sites .
  • Crystallographic overlays: Superimpose ligand-bound enzyme structures to detect binding pose variations (e.g., ester group orientation) .
  • Proteomics profiling: Identify off-target interactions via affinity chromatography-mass spectrometry to explain divergent cellular responses .

Methodological Notes

  • Synthetic Optimization: Use LiOH in THF/H₂O for ester hydrolysis to carboxylic acid derivatives without degrading the piperidine moiety .
  • Data Reproducibility: Validate HPLC conditions (C18 column, 0.1% TFA in H₂O/MeCN) to ensure consistent retention times .
  • Safety Protocols: Follow GHS guidelines (H302, H315) for handling pyrimidine intermediates, including waste neutralization before disposal .

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